molecular formula C10H9N3OS2 B4761691 [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

Cat. No. B4761691
M. Wt: 251.3 g/mol
InChI Key: CBOMLQKHJUVSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thienopyrimidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of [(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Physiologically, this compound has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile has several advantages and limitations for lab experiments. One advantage is that it has been shown to have antitumor, antimicrobial, and anti-inflammatory activities, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity.

Future Directions

For the study of this compound include further investigation of its mechanism of action and its potential applications in other fields.

Scientific Research Applications

[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile has potential applications in various fields of scientific research. This compound has been studied for its antitumor activity, and it has been shown to inhibit the growth of cancer cells. It has also been studied for its antimicrobial activity and has been shown to be effective against various bacterial strains. Additionally, this compound has been studied for its anti-inflammatory activity and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS2/c1-5-6(2)16-9-7(5)8(14)12-10(13-9)15-4-3-11/h4H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMLQKHJUVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5850221

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile
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[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile

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